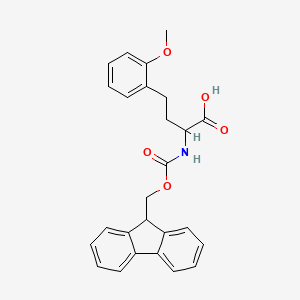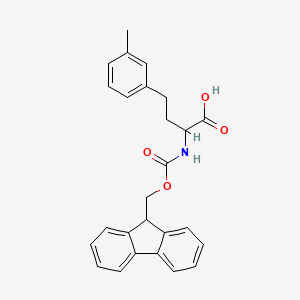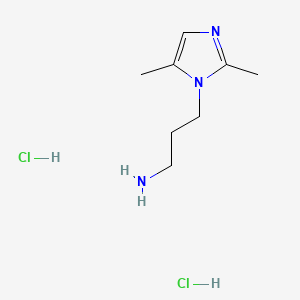
3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Alkylation: The imidazole ring is then alkylated with 3-chloropropylamine to form 3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.
Material Science: It can be utilized in the development of functional materials, including catalysts and sensors.
Wirkmechanismus
The mechanism of action of 3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the amine group can form hydrogen bonds with receptor sites, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
- 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
Uniqueness
3-(2,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is unique due to the presence of two methyl groups on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain biological targets compared to similar compounds with fewer or no methyl substitutions.
Eigenschaften
Molekularformel |
C8H17Cl2N3 |
|---|---|
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
3-(2,5-dimethylimidazol-1-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7-6-10-8(2)11(7)5-3-4-9;;/h6H,3-5,9H2,1-2H3;2*1H |
InChI-Schlüssel |
UPMGOUSTOVDDLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N1CCCN)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


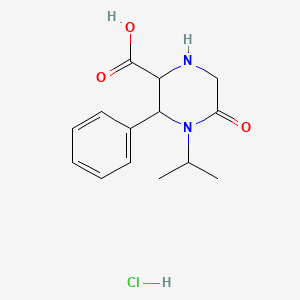
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B12307505.png)
![Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)](/img/structure/B12307506.png)
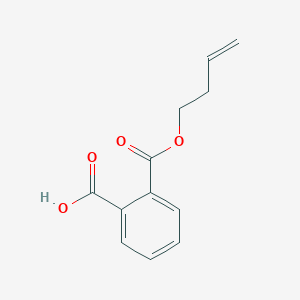
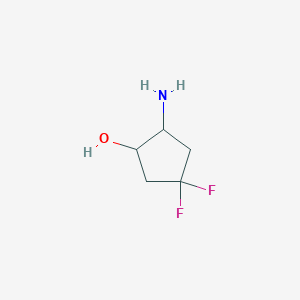
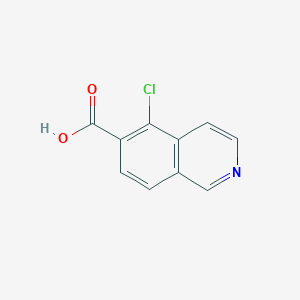
![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B12307535.png)
![5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B12307542.png)
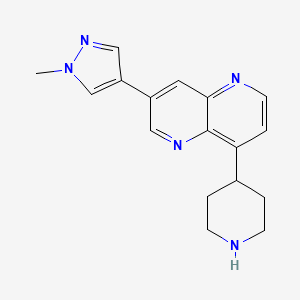

![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12307567.png)
![rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis](/img/structure/B12307571.png)
